molecular formula C12H9IO B1598954 4-Hydroxy-3-iodobiphenyl CAS No. 71031-48-6

4-Hydroxy-3-iodobiphenyl

Cat. No.: B1598954
CAS No.: 71031-48-6
M. Wt: 296.1 g/mol
InChI Key: RXRDOSHIMLSXKG-UHFFFAOYSA-N
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Description

4-Hydroxy-3-iodobiphenyl, also known as 3-Iodo-(1,1′-biphenyl)-4-ol, is an organic compound with the molecular formula C₁₂H₉IO. It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a hydroxyl group and another by an iodine atom.

Scientific Research Applications

4-Hydroxy-3-iodobiphenyl has several applications in scientific research:

Safety and Hazards

4-Hydroxy-3-iodobiphenyl is classified as causing skin irritation and serious eye damage. It is also toxic to aquatic life with long-lasting effects . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and wearing protective equipment .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-3-iodobiphenyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Its initial effects on cellular processes, such as gene expression and enzyme activity, can be significant .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. For example, high doses of this compound have been associated with toxic effects, such as oxidative stress and cellular damage. These threshold effects highlight the importance of dosage in studying the compound’s biochemical properties .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. The compound’s involvement in these pathways underscores its significance in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. This transport can influence the localization and accumulation of this compound within different cellular compartments, affecting its activity and function .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound provides insights into its biochemical properties and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-iodobiphenyl can be synthesized through several methods. One common approach involves the iodination of 4-hydroxybiphenyl using iodine monochloride in the presence of acetic acid. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-iodobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-iodobiphenyl involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a ligand for specific proteins .

Comparison with Similar Compounds

  • 4-Iodophenol
  • 3-Iodophenol
  • 2-Iodophenol
  • 2-Iodo-5-methoxyphenol
  • 4′-Hydroxy-3′-iodoacetophenone
  • 5-Iodovanillin
  • 2-Iodo-4-nitrophenol

Uniqueness: 4-Hydroxy-3-iodobiphenyl is unique due to the presence of both a hydroxyl group and an iodine atom on the biphenyl scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its significance .

Properties

IUPAC Name

2-iodo-4-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRDOSHIMLSXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399384
Record name 4-Hydroxy-3-iodobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71031-48-6
Record name 4-Hydroxy-3-iodobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3-iodobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Biphenyl-4-ol((5.26 g, 30.9 mmol), sodium iodide (4.635 g, 30.9 mmol), sodium hydroxide (1.276 g, 31.9 mmol) was dissolved in methanol (85 mL) and cooled to 0° C. To the solution was added 12% (w/v) sodium hypochlorite (20 mL) dropwise maintaining the temperature below 4° C. The solution was stirred at this temperature for 1 hour and then 2M sodium thiosulfite (50 mL) wad added and the pH of the solution was adjusted to >pH 7 with 1M HCl. The mixture was filtered and the filtrate was washed with water. The solid was dried in a vacuum oven and then the title product was obtained as crystals after recrystallisation from heptane. Yield 7.08 g, 77%.
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4.635 g
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1.276 g
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85 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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